N-[4-acetyl-5'-methyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
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Overview
Description
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, a one-pot three-component reaction of 2-cyano-3-(1 H-indol-3-yl)-pent-2-enedinitrile or ethyl-2,4-dicyano-3-(1 H-indol-3-yl)but-2-enoate derivative, aryl aldehydes, and 6-aminouracil derivatives has been explored for the synthesis of some hexahydropyrimido .Molecular Structure Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .Chemical Reactions Analysis
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Scientific Research Applications
Structural and Pharmacological Properties
Heterocyclic Scaffolds and Pharmacological Potential : The compound N-{3'-acetyl-5-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide contains 1,3,4-thiadiazole and oxadiazole heterocycles, recognized as pharmacophore scaffolds. These structures provide a wide possibility for chemical modification and have diverse pharmacological potential. The 1,3,4-oxadiazole cycle acts as a bioisostere for carboxylic, amide, and ester groups, enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors (Lelyukh, 2019).
Synthetic and Pharmacological Profiles of Derivatives : The 1,3,4-thiadiazole derivatives, including those with the moiety present in the compound , have shown extensive pharmacological activities, possibly due to the toxophoric N2C2S moiety. These activities span across anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules combining different molecules may lead to compounds with interesting biological profiles (Mishra et al., 2015).
Biodegradation and Environmental Impact
- Degradation and Environmental Considerations : The compound , due to its structural components, may be subject to advanced oxidation processes (AOPs) in environmental settings. AOPs have been used to treat acetaminophen from aqueous mediums, leading to different kinetics, mechanisms, and by-products. These processes are important to consider for the environmental fate and impact of such compounds (Qutob et al., 2022).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities can vary widely and would require further investigation for this specific compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Properties
IUPAC Name |
N-[4-acetyl-5'-methyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-14-6-5-7-18(12-14)31-11-10-26-20-9-8-15(2)13-19(20)23(21(26)30)27(17(4)29)25-22(32-23)24-16(3)28/h5-9,12-13H,10-11H2,1-4H3,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYYXHQSVHVJDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)C)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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